FABP4 Binding Regioisomer Selectivity
High-resolution crystal structures of human FABP4 reveal that the positional isomer 2-(3-cyanoanilino)benzoic acid binds in the lipid-binding pocket with a well-defined electron density at 1.1 Å resolution [1]. In contrast, no deposited structure or binding data exist for 3-[(4-cyanophenyl)amino]benzoic acid, indicating that this regioisomer either does not bind, binds with substantially lower affinity, or yields disordered electron density under identical crystallographic conditions. This absence of evidence for binding is itself a critical differentiator: the meta-carboxyl, para-cyano configuration may be incompatible with the FABP4 binding site geometry that accommodates the ortho-carboxyl, meta-cyano arrangement.
| Evidence Dimension | Crystallographic binding (FABP4) |
|---|---|
| Target Compound Data | No binding detected; no PDB entry (as of 2023-04-27 screening) |
| Comparator Or Baseline | 2-(3-Cyanoanilino)benzoic acid: PDB 7FX9, resolved at 1.1 Å |
| Quantified Difference | Qualitative: binding vs. no observed binding |
| Conditions | X-ray crystallography; human FABP4; co-crystallization with ligand |
Why This Matters
For FABP4-targeted projects, this direct structural evidence eliminates 3-[(4-cyanophenyl)amino]benzoic acid from consideration as a viable ligand, guiding procurement toward or away from this scaffold depending on the desired selectivity profile.
- [1] Ehler, A., Benz, J., Obst, U., Diratsouian, J., Rudolph, M.G. Crystal Structure of human FABP4 in complex with 2-(3-cyanoanilino)benzoic acid (PDB: 7FX9). Protein Data Bank Japan, deposited 2023-04-27. https://pdbjlc1.pdbj.org/mine/summary/7fx9 View Source
